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Introduction

Acute Myeloid Leukemia (AML) with mixed-lineage leukemia (MLL) gene rearrangements, such
as MLL-AF9, represents an aggressive subtype with a generally poor prognosis.[1] The MLL-
AF9 fusion protein acts as an oncogenic driver, disrupting normal hematopoietic differentiation
and promoting leukemic cell proliferation.[2][3] A promising therapeutic target in this context is
Lysine-Specific Demethylase 1 (LSD1), a histone modifier that represses the expression of key
hematopoietic regulatory genes.[4]

NCD38 is a novel, potent small molecule inhibitor of LSD1.[4] It has demonstrated significant
anti-leukemic effects in preclinical models, including those for MLL-AF9 leukemia.[4] NCD38
functions by reactivating critical myeloid development programs that are silenced by LSD1,
thereby inducing differentiation and inhibiting leukemic growth.[4] These application notes
provide a comprehensive overview of the mechanism of action of NCD38 and detailed
protocols for its use in in vitro and in vivo MLL-AF9 leukemia models.

Mechanism of Action of NCD38

NCD38 exerts its anti-leukemic effects by inhibiting the enzymatic activity of LSD1. In the
context of MLL-AF9 leukemia, LSD1 is part of a repressive complex that silences super-
enhancers of key hematopoietic transcription factors, such as GFI1 and ERG, which are crucial
for myeloid differentiation.[4][5]
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The core mechanism involves the following steps:

LSD1 Inhibition: NCD38 binds to and inhibits LSD1, preventing the demethylation of histone
H3 at lysine 4 (H3K4) and affecting other histone marks through complex interactions.

e Super-Enhancer Activation: Inhibition of LSD1 leads to the eviction of the LSD1/CoREST
repressive complex from chromatin.[5] This results in an increase in active histone marks,
such as H3K27 acetylation (H3K27ac), at super-enhancer regions of critical hematopoietic
genes.[4]

o Gene Program Reactivation: The activation of these super-enhancers drives the expression
of master regulators of myeloid differentiation (e.g., GFI1, ERG).[4][5]

e Phenotypic Changes: The re-expression of these genes triggers a shift from a leukemogenic,
self-renewing state to a program of myeloid differentiation, leading to cell cycle arrest,
apoptosis, and a reduction in leukemic burden.[4]
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1. Seed MLL-AF9 cells
(e.g., MOLM-13, THP-1) 2. Prepare serial diluions 3-Add NCDSS or vehicle 4-Incubate for 72 hours 5. Add CellTiter-Glo® reagent 6. Measure luminescence 7. Calculate IC50 values
in 96-well plates of NCD38 to wells at 37°C, 5% CO2
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1. Treat MLL-AF9 cells with
NCD38 (e.g., 1 uM) or vehicle for 24h

:

2. Harvest cells and extract
histones or prepare whole-cell lysates

:

3. Quantify protein concentration
(BCA assay)

:

4. Perform SDS-PAGE to
separate proteins

:

5. Transfer proteins to a
PVDF membrane

:

6. Block membrane and probe with
primary antibodies (anti-H3K27ac, anti-H3)

:

7. Incubate with HRP-conjugated
secondary antibodies

:

8. Detect signal using ECL substrate
and imaging system
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intravenously with 1x10"6 MLL-AF9-GFP+ cell
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2. Monitor leukemia engraftment by
assaying peripheral blood for GFP+ cells (Day 7-10)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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